Hiltonol

Description

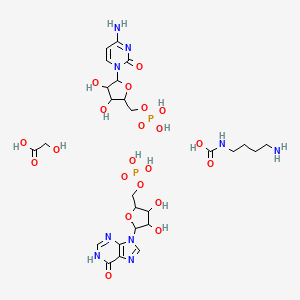

Structure

2D Structure

Properties

Molecular Formula |

C26H43N9O21P2 |

|---|---|

Molecular Weight |

879.6 g/mol |

IUPAC Name |

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid |

InChI |

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5) |

InChI Key |

MRYYMYCQXMFJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O |

Synonyms |

hiltonol P.I.C.L.C. poly ICLC poly ICLC, sodium salt poly-ICLC polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Hiltonol (Poly-ICLC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that functions as a potent immunomodulator. Its mechanism of action is centered on the activation of innate immune pathways, primarily through Toll-like receptor 3 (TLR3) and other intracellular dsRNA sensors. This activation triggers a cascade of signaling events, leading to the production of type I interferons, pro-inflammatory cytokines, and chemokines. The downstream effects include the maturation and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately orchestrating a robust and multifaceted anti-tumor and anti-viral immune response. This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of this compound administration.

Molecular Composition and Structure

This compound is a complex of polyinosinic-polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1] The Poly I:C component is a synthetic dsRNA that mimics a viral replication intermediate.[1] The stabilization with poly-L-lysine and carboxymethylcellulose protects the dsRNA from enzymatic degradation by RNases present in the body, thereby prolonging its half-life and enhancing its immunostimulatory activity.[1]

Core Mechanism of Action: Pattern Recognition Receptor Agonism

This compound's primary mechanism of action is the engagement and activation of pattern recognition receptors (PRRs) that have evolved to detect viral dsRNA. The key receptors and pathways involved are:

Endosomal Recognition: The TLR3-TRIF Signaling Pathway

The most well-characterized pathway initiated by this compound is through the endosomal Toll-like receptor 3 (TLR3).[1][2]

-

Ligand Binding and Dimerization: Following endocytosis, this compound binds to TLR3 within the endosomal compartment. This binding event induces the dimerization of TLR3 molecules.[3]

-

Recruitment of TRIF: The dimerized TLR3 recruits the Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[4][5] This interaction is crucial and specific to the TLR3 signaling pathway.[4]

-

Downstream Signaling Cascade: TRIF acts as a signaling hub, recruiting a complex of downstream effector proteins, including:

-

Activation of Transcription Factors: This signaling complex ultimately leads to the phosphorylation and activation of two key transcription factors:

-

Interferon Regulatory Factor 3 (IRF3): Activated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (IFN-α and IFN-β).[6]

-

Nuclear Factor-κB (NF-κB): The activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines and chemokines.[7]

-

Cytosolic Recognition: MDA5, PKR, and OAS Pathways

In addition to endosomal TLR3, this compound can also be recognized by cytosolic dsRNA sensors, further amplifying the innate immune response.

-

Melanoma Differentiation-Associated Gene 5 (MDA5): MDA5 is a RIG-I-like receptor (RLR) that recognizes long dsRNA molecules in the cytoplasm.[1][8] Upon binding to this compound, MDA5 undergoes a conformational change and oligomerizes, which allows its caspase activation and recruitment domains (CARDs) to interact with the mitochondrial antiviral-signaling protein (MAVS).[8] MAVS then activates the TBK1/IKKε and IKK complexes, leading to the activation of IRF3 and NF-κB, respectively, in a manner analogous to the TRIF pathway.[6][8]

-

Protein Kinase R (PKR): PKR is an interferon-inducible enzyme that is activated by dsRNA binding.[1][9] This binding event causes PKR to dimerize and autophosphorylate, leading to its activation.[9] Activated PKR has two main functions:

-

Inhibition of Protein Synthesis: PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis, thereby preventing viral replication.[9]

-

Signal Transduction: PKR can also contribute to the activation of NF-κB and other signaling pathways.

-

-

2'-5'-Oligoadenylate Synthetase (OAS): The OAS family of enzymes (OAS1, OAS2, and OAS3) are also interferon-inducible and are activated by dsRNA.[1][10] Upon activation, OAS synthesizes 2'-5'-linked oligoadenylates (2-5A).[10] 2-5A, in turn, activates RNase L, a latent endoribonuclease that degrades both viral and cellular RNA, further contributing to the antiviral state.[11]

Immunological Consequences of this compound Activation

The activation of the aforementioned signaling pathways results in a broad and potent immunological response characterized by:

-

Induction of Type I Interferons and Cytokines: A hallmark of this compound's activity is the robust production of IFN-α and IFN-β, which establish an antiviral state in surrounding cells and are critical for the activation and maturation of other immune cells.[1] Additionally, a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines (e.g., CXCL10/IP-10, CCL5/RANTES) are produced, which help recruit immune cells to the site of inflammation or the tumor microenvironment.[12][13]

-

Activation of Dendritic Cells (DCs): this compound is a potent activator of DCs, a critical link between the innate and adaptive immune systems. It promotes DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class I and II molecules.[1] This enhances their ability to present antigens to T cells.

-

Enhancement of Natural Killer (NK) Cell Activity: this compound directly activates NK cells, increasing their cytotoxic capacity against tumor cells and virus-infected cells.[1]

-

Priming and Boosting of T Cell Responses: By promoting DC maturation and producing a cytokine milieu that favors a Th1-polarized response, this compound facilitates the priming and expansion of antigen-specific CD4+ and CD8+ T cells.[1] This is a key aspect of its efficacy as a vaccine adjuvant and in cancer immunotherapy.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound (or its active component, Poly I:C) on cytokine production and immune cell populations.

Table 1: In Vitro Cytokine and Chemokine Induction by Poly I:C in Human Airway Epithelial Cells

| Cytokine/Chemokine | Poly I:C Concentration | Mean Concentration (pg/mL or ng/mL) | Fold Change vs. Control |

| TNF-α | 6 µg/mL | 140.6 ± 15.9 pg/mL | Significant increase |

| 12 µg/mL | 227.1 ± 42.5 pg/mL | Significant increase | |

| IL-8 | Control | 2.4 ± 0.4 ng/mL | - |

| 6 µg/mL | 17.2 ± 2.9 ng/mL | ~7.2 | |

| 12 µg/mL | 34.3 ± 4.4 ng/mL | ~14.3 | |

| Data from a study on normal human bronchial epithelial cells, 48 hours post-induction.[4] |

Table 2: Modulation of Cytokine Expression by this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Cytokine | Effect of this compound (20 µg/mL) |

| A549 | GRO, MCP-1, IL-8, IL-6 | Increased |

| IL-24 | Increased | |

| H292 | GRO, MCP-1, IL-8, IL-6 | Increased |

| IL-24 | Increased | |

| H1299 | GRO, MCP-1, IL-8, IL-6 | Suppressed |

| H358 | GRO, IL-8, IL-6 | Suppressed |

| Qualitative data from a study on various NSCLC cell lines. The differential response is potentially due to varying endogenous levels of TLR3.[12][14] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflow

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific reagents, concentrations, and incubation times should be optimized for each experimental context.

Cytokine and Chemokine Quantification by ELISA

This protocol describes a sandwich ELISA for the quantification of cytokines in plasma or cell culture supernatants.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β) diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add prepared standards of known cytokine concentrations and experimental samples (plasma, supernatant) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color develops.

-

Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.

Immunohistochemistry (IHC) for Tumor-Infiltrating Immune Cells

This protocol outlines the steps for detecting immune cell markers (e.g., CD8 for cytotoxic T cells) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the target protein (e.g., rabbit anti-human CD8) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

-

Detection: Wash the slides. Apply a DAB (3,3'-diaminobenzidine) chromogen solution, which will produce a brown precipitate at the site of the antigen-antibody complex.

-

Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

-

Imaging and Analysis: Visualize the stained sections under a microscope. The number and distribution of positively stained cells can be quantified using image analysis software.

RNA Sequencing (RNA-Seq) of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general workflow for analyzing the transcriptomic changes in PBMCs following this compound treatment.

-

PBMC Isolation and RNA Extraction: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Extract total RNA from the isolated cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

-

Library Preparation:

-

mRNA Enrichment: Select for polyadenylated mRNA using oligo(dT)-coated magnetic beads.

-

Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.

-

Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis Workflow:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference human genome (e.g., hg38) using an aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are differentially expressed between pre- and post-treatment samples.

-

Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological pathways.

-

Conclusion

This compound's mechanism of action is a paradigm of rational immunotherapy, leveraging the body's innate viral recognition systems to induce a powerful and comprehensive immune response. By activating TLR3, MDA5, PKR, and OAS, this compound initiates a signaling cascade that culminates in the production of type I interferons and a host of other immunomodulatory molecules. This leads to the activation of a coordinated cellular immune response involving DCs, NK cells, and T cells, which can be harnessed for the treatment of cancer and infectious diseases. A thorough understanding of these intricate molecular and cellular interactions is paramount for the continued development and optimization of this compound-based therapies.

References

- 1. SCIENCE — Oncovir [oncovir.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. rupress.org [rupress.org]

- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRIF-dependent signaling and its role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A human cellular noncoding RNA activates the antiviral protein 2′–5′-oligoadenylate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Hiltonol® (Poly-ICLC): A Technical Guide to a Synthetic dsRNA Viral Mimic for Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiltonol® (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) viral mimic that acts as a potent immunomodulator. By engaging pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) and the cytoplasmic helicases MDA5 and RIG-I, this compound® initiates a robust innate and adaptive immune response. This technical guide provides an in-depth overview of this compound®'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound® in oncology and infectious diseases.

Introduction

This compound® is a clinical-grade preparation of polyinosinic:polycytidylic acid (Poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose[1][2]. This stabilization confers resistance to serum nucleases, enhancing its in vivo stability and potency compared to unstabilized Poly I:C[1]. As a synthetic analog of viral dsRNA, this compound® is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), triggering a multi-faceted immune response that includes the production of type I interferons, pro-inflammatory cytokines, and the activation of various immune effector cells[1][3]. These properties make this compound® a promising agent in cancer immunotherapy, both as a standalone therapeutic and as a vaccine adjuvant[4][5].

Mechanism of Action: A Multi-Receptor Agonist

This compound® exerts its immunomodulatory effects by activating several key PRRs involved in antiviral immunity.

Toll-like Receptor 3 (TLR3) Activation

Located in the endosomal compartment of immune cells like dendritic cells (DCs) and macrophages, TLR3 recognizes dsRNA taken up from the extracellular environment[3][6]. The binding of this compound® to TLR3 is a critical initiating step in its mechanism of action.

Binding Affinity:

| Ligand | Receptor | Method | KD (pM) | Reference |

| Poly(I:C) | TLR3 | Surface Plasmon Resonance | 117 ± 3.30 | [7] |

Cytoplasmic dsRNA Sensor Activation: MDA5 and RIG-I

In addition to endosomal TLR3, this compound® also activates cytoplasmic dsRNA sensors, primarily Melanoma Differentiation-Associated protein 5 (MDA5) and, to a lesser extent, Retinoic acid-Inducible Gene I (RIG-I)[1][3]. The poly-L-lysine component of this compound® is thought to facilitate endosomal escape, allowing the dsRNA to access these cytosolic receptors[1]. MDA5 preferentially binds to long dsRNA molecules, characteristic of Poly-ICLC, while RIG-I typically recognizes shorter dsRNA with a 5'-triphosphate cap[8][9]. The activation of these cytoplasmic helicases leads to a robust type I interferon response.

Downstream Signaling Pathways

The engagement of TLR3, MDA5, and RIG-I by this compound® converges on common downstream signaling pathways, leading to the transcriptional activation of a wide array of immune-related genes.

The TRIF-Dependent Pathway (TLR3)

TLR3 signaling is exclusively mediated through the Toll-interleukin 1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)[10]. This pathway leads to the activation of the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which together drive the expression of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines[2][10].

Caption: TLR3 signaling pathway activated by this compound®.

The MAVS-Dependent Pathway (MDA5/RIG-I)

Upon binding dsRNA in the cytoplasm, MDA5 and RIG-I undergo conformational changes that expose their caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the recruitment and activation of downstream signaling components, including the TBK1/IKKε and IKK complexes, ultimately leading to IRF3 and NF-κB activation[11].

Caption: Cytoplasmic dsRNA sensing via MDA5/RIG-I and MAVS.

Quantitative Analysis of Immune Activation

This compound®'s immunomodulatory activity has been quantified in various preclinical models, demonstrating its superiority over unstabilized Poly(I:C) and elucidating the relative contributions of its target receptors.

Comparative Cytokine Induction: this compound® vs. Poly(I:C)

Studies have shown that this compound® is a more potent inducer of Type I IFN and IL-12p40 compared to Poly(I:C), both in vitro and in vivo.

| Stimulant (10 µg) | Cell Type | Cytokine | Concentration (pg/mL) | Fold Change (this compound/Poly(I:C)) | Reference |

| Poly(I:C) | BM-DCs | IFN-I | ~500 | \multirow{2}{}{~4} | [1] |

| This compound® | BM-DCs | IFN-I | ~2000 | [1] | |

| Poly(I:C) | BM-DCs | IL-12p40 | ~200 | \multirow{2}{}{~2.5} | [1] |

| This compound® | BM-DCs | IL-12p40 | ~500 | [1] |

In vivo, intravenous injection of 50 µg of this compound® in mice resulted in significantly higher serum levels of IFN-I and IL-12p40 compared to the same dose of Poly(I:C)[1].

Dose-Dependent Cytokine Secretion by Airway Epithelial Cells (Poly I:C)

While specific dose-response data for this compound® is limited, studies with Poly(I:C) in normal human bronchial epithelial (NHBE) cells illustrate the dose-dependent nature of cytokine induction.

| Poly(I:C) Conc. | IL-8 (ng/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | RANTES (ng/mL) | Reference |

| Control | 2.4 ± 0.4 | 6.6 ± 6.3 | Not Detected | Not Detected | [1] |

| 6 µg | 17.2 ± 2.9 | 62.6 ± 23.6 | 140.6 ± 15.9 | 1.2 ± 0.3 | [1] |

| 12 µg | 34.3 ± 4.4 | 261.8 ± 64.2 | 227.1 ± 42.5 | 1.7 ± 0.1 | [1] |

Differential Role of MDA5 and TLR3 in NK Cell Activation

In vivo studies using knockout mice have demonstrated that MDA5 plays a more dominant role than TLR3 in Poly(I:C)-mediated activation of Natural Killer (NK) cell cytotoxicity.

| Mouse Genotype | Treatment | % Specific Lysis of Target Cells | Reference |

| Wild-Type | Untreated | ~0% | [12] |

| Wild-Type | Poly(I:C) | ~50% | [12] |

| MDA5-/- | Poly(I:C) | ~10% | [12] |

| TLR3-/- | Poly(I:C) | ~35% | [12] |

| MDA5-/-TLR3-/- | Poly(I:C) | ~5% | [12] |

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound®.

In Vitro Stimulation of Dendritic Cells

This protocol describes the generation of monocyte-derived DCs and their stimulation with this compound® to assess activation and cytokine production.

Protocol:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Enrich for monocytes by plastic adhesion for 2 hours in culture flasks.

-

DC Differentiation: Culture adherent monocytes for 5-6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (500 IU/mL), and IL-4 (20 ng/mL) to generate immature DCs (iDCs).

-

DC Stimulation: Seed iDCs at a density of 5 x 105 cells/mL in 24-well plates. Stimulate with this compound® at a final concentration of 10-20 µg/mL for 24-48 hours. Include an unstimulated control.

-

Analysis:

-

Cytokine Production: Collect supernatants and measure cytokine levels (e.g., IL-12p70, IFN-α, TNF-α) by ELISA or multiplex bead array.

-

Phenotypic Analysis: Harvest DCs and stain with fluorescently-labeled antibodies against surface markers of maturation (e.g., CD80, CD83, CD86, HLA-DR) and analyze by flow cytometry.

-

Caption: Workflow for in vitro stimulation of dendritic cells.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for establishing a syngeneic mouse tumor model and treating with this compound® to evaluate its anti-tumor efficacy. This example uses the B16-F10 melanoma or Lewis Lung Carcinoma (LLC) model in C57BL/6 mice.

Protocol:

-

Cell Culture: Culture B16-F10 or LLC cells in appropriate medium (e.g., RPMI 1640 or DMEM with 10% FBS).

-

Tumor Inoculation: Harvest cells and resuspend in sterile, serum-free medium or PBS. Subcutaneously inject 1 x 105 to 5 x 105 cells in a volume of 0.1 mL into the flank of C57BL/6 mice[4][13].

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm3, typically 7-9 days post-inoculation), randomize mice into treatment groups.

-

Systemic Treatment: Administer this compound® (e.g., 50 µg per mouse) via intravenous (i.v.) or intramuscular (i.m.) injection on a schedule such as days 9, 14, and 19 post-tumor inoculation[1].

-

Intratumoral Treatment: Inject this compound® (e.g., 50 µg per mouse) directly into the tumor on the same schedule[1].

-

Include a vehicle control group (e.g., PBS).

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health.

-

At the end of the study, excise tumors for weighing and further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes).

-

Collect spleens and lymph nodes for immunological analysis.

-

Caption: General workflow for an in vivo murine tumor model.

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and analysis of TILs from excised tumors by flow cytometry.

Protocol:

-

Tumor Dissociation: Excise tumors and mechanically mince into small pieces. Digest the tissue in an enzyme cocktail (e.g., collagenase, DNase I) at 37°C to obtain a single-cell suspension.

-

Cell Preparation: Pass the cell suspension through a 70 µm cell strainer. If necessary, perform red blood cell lysis.

-

Surface Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors with an anti-CD16/32 antibody. Stain with a panel of fluorescently-labeled antibodies to identify immune cell subsets (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).

-

Intracellular Cytokine Staining (Optional): To measure cytokine production, re-stimulate the single-cell suspension for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A) and cell activators (e.g., PMA and Ionomycin). After surface staining, fix and permeabilize the cells using a commercial kit. Stain with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Flow Cytometry: Acquire samples on a flow cytometer and analyze the data to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.

Conclusion

This compound® is a potent, clinical-grade dsRNA viral mimic with a well-defined mechanism of action involving the activation of TLR3, MDA5, and RIG-I. This leads to a robust, multi-faceted immune response characterized by the production of type I interferons and pro-inflammatory cytokines, and the activation of innate and adaptive immune cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore and harness the therapeutic potential of this compound® in immunotherapy. Further research to quantify the specific contributions of each signaling pathway and to optimize dosing and delivery strategies will be crucial for its successful clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation of the RIG-I/MAVS Pathway by Polyinosinic:Polycytidylic Acid Upregulates IFN-β in Airway Epithelial Cells with Minimal Costimulation of IL-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of RIG-I Activation by K63-Linked Polyubiquitination [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Ubiquitin-Induced Oligomerization of the RNA Sensors RIG-I and MDA5 Activates Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyinosinic-polycytidylic acid limits tumor outgrowth in a mouse model of metastatic lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Poly-ICLC: A Technical Guide to Structure, Composition, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-ICLC, known clinically as Hiltonol®, is a synthetic immunostimulant designed to mimic a viral infection, thereby activating the host's innate and adaptive immune systems.[1][2] It is a stabilized form of polyinosinic-polycytidylic acid (Poly I:C), a double-stranded RNA (dsRNA) analog.[3] The stabilization is achieved by complexing the Poly I:C with poly-L-lysine and carboxymethylcellulose.[4] This complex protects the dsRNA core from degradation by RNases present in the body, prolonging its biological activity.[1][4] Poly-ICLC is recognized by the immune system as a pathogen-associated molecular pattern (PAMP), leading to the induction of interferons, cytokines, and chemokines, making it a subject of extensive research for applications in cancer immunotherapy and as a vaccine adjuvant.[2][5]

Structure and Composition

Poly-ICLC is a non-covalent complex of four distinct high-molecular-weight polymers held in a colloidal suspension.[4] The core component is Poly I:C, which consists of a strand of polyinosinic acid annealed to a complementary strand of polycytidylic acid, forming a stable double helix.[6] This dsRNA structure is the active moiety that is recognized by the immune system.

The two additional components are stabilizers:

-

Poly-L-lysine (PLL): A polycationic polymer that electrostatically interacts with the negatively charged phosphate (B84403) backbone of the Poly I:C.

-

Carboxymethylcellulose (CMC): A polysaccharide derivative that further entraps and protects the complex.

This formulation results in a new molecular entity that is resistant to hydrolysis by pancreatic RNase and cannot be easily broken down into its original components.[4][7]

Caption: Conceptual diagram of the Poly-ICLC complex.

Quantitative Data

Precise quantitative ratios and the final molecular weight of the clinical-grade Poly-ICLC (this compound®) complex are proprietary and not extensively detailed in publicly available literature. However, data on the core components and physical properties have been reported.

| Parameter | Value | Notes |

| Poly I:C Component Size | 1.5 kb - 8 kb | Refers to the high molecular weight Poly I:C used as the active pharmaceutical ingredient.[8] |

| Melting Temperature (Tm) | ~90°C | Indicates a highly stable duplex structure, resistant to thermal denaturation.[7] |

| Component Monomer MW | 879.6 g/mol | This value, computed by PubChem, likely represents a theoretical monomeric repeating unit of the complex, not the final polymeric structure.[9] |

Mechanism of Action: Immune Signaling Pathways

Poly-ICLC functions as a viral mimic to activate pattern recognition receptors (PRRs) in immune cells.[2] Its primary targets are the endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic RNA helicases, melanoma differentiation-associated gene 5 (MDA-5) and retinoic acid-inducible gene I (RIG-I).[6][10] The stabilizing components of Poly-ICLC may facilitate endosomal escape, leading to more robust activation of the cytoplasmic MDA-5 and RIG-I pathways compared to Poly I:C alone.[6]

Signaling Cascade:

-

TLR3 Pathway: Upon entering the endosome of cells like dendritic cells and macrophages, Poly-ICLC binds to TLR3.[11] This engagement recruits the adaptor protein TRIF, which in turn activates kinases like TBK1. TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of Type I interferons (IFN-α/β).[8]

-

MDA-5/RIG-I Pathway: If Poly-ICLC enters the cytoplasm, it is recognized by MDA-5 (which prefers longer dsRNA) and RIG-I.[6] This activation also leads to the downstream activation of TBK1 and IRF3, amplifying the Type I IFN response.[8]

-

NF-κB Activation: Both TLR3 and RIG-I-like receptor pathways can also lead to the activation of the transcription factor NF-κB, which controls the expression of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[8]

The resulting surge of Type I interferons and inflammatory cytokines stimulates a broad immune response, including the activation and maturation of dendritic cells (DCs), enhanced cytotoxicity of natural killer (NK) cells, and the priming of antigen-specific T cells.[2][5]

References

- 1. This compound (Poly-ICLC) [benchchem.com]

- 2. SCIENCE — Oncovir [oncovir.com]

- 3. Poly ICLC - Wikipedia [en.wikipedia.org]

- 4. orygen.com.br [orygen.com.br]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A systematic review on poly(I:C) and poly-ICLC in glioblastoma: adjuvants coordinating the unlocking of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2005102278A1 - Method for preparation of poly-iclc and uses thereof - Google Patents [patents.google.com]

- 8. invivogen.com [invivogen.com]

- 9. Poly(ICLC) | C26H43N9O21P2 | CID 136033680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Polyinosinic:polycytidylic acid - Wikipedia [en.wikipedia.org]

Hiltonol (Poly-ICLC): A Deep Dive into its Role as a TLR3 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hiltonol, a clinical-grade synthetic double-stranded RNA (dsRNA) complex also known as Poly-ICLC, is a potent immunomodulator that mimics viral dsRNA. It is comprised of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose, a formulation that enhances its stability and protects it from enzymatic degradation, thereby prolonging its immunostimulatory effects. This compound primarily exerts its function as an agonist for Toll-like receptor 3 (TLR3) and the cytoplasmic RNA sensor, melanoma differentiation-associated protein 5 (MDA5). Activation of these pattern recognition receptors (PRRs) triggers a cascade of signaling events that bridge the innate and adaptive immune systems. This guide provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its role as a TLR3 agonist. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Core Mechanism of Action: TLR3 and MDA5 Agonism

This compound functions as a pathogen-associated molecular pattern (PAMP) by mimicking the dsRNA structures characteristic of viral replication. This allows it to be recognized by specific PRRs, primarily the endosomal receptor TLR3 and the cytoplasmic helicase MDA5.[1][2]

1.1. Toll-like Receptor 3 (TLR3) Activation

Located within the endosomal compartment of immune cells such as dendritic cells (DCs) and macrophages, as well as some non-immune cells, TLR3 recognizes dsRNA and its synthetic analogs like the poly I:C component of this compound.[3][4] Upon binding, TLR3 dimerizes, initiating a downstream signaling cascade that is exclusively dependent on the Toll-interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF).[4][5] This signaling pathway is independent of the myeloid differentiation primary response 88 (MyD88) adaptor protein used by many other TLRs.

1.2. Melanoma Differentiation-Associated Protein 5 (MDA5) Activation

In addition to TLR3, this compound activates the cytoplasmic dsRNA sensor MDA5.[2] MDA5 recognizes long dsRNA molecules in the cytosol and, upon activation, interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.

Signaling Pathways

The activation of TLR3 and MDA5 by this compound initiates distinct but overlapping signaling pathways that culminate in the production of a broad range of cytokines, chemokines, and other immune-modulating factors.

2.1. TLR3-TRIF Signaling Pathway

The binding of this compound to TLR3 triggers a signaling cascade that is pivotal for the induction of antiviral and anti-tumor immune responses. This pathway can be visualized as follows:

Upon this compound binding, endosomal TLR3 recruits the adaptor protein TRIF.[4] TRIF then serves as a scaffold to assemble two distinct downstream signaling complexes. One complex, involving TRAF3, TBK1, and IKKε, leads to the phosphorylation and activation of the transcription factor IRF3.[1][4] Activated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons. The other complex, involving TRAF6 and RIP1, activates the TAK1 kinase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκB. This releases the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines.[6][7]

2.2. MDA5-MAVS Signaling Pathway

The recognition of this compound's dsRNA component in the cytoplasm by MDA5 initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS).

Activated MDA5 interacts with MAVS on the mitochondrial outer membrane, leading to MAVS oligomerization.[8] This MAVS signalosome then recruits downstream signaling molecules, including TRAF proteins, which leads to the activation of TBK1/IKKε and the IKK complex.[8] Similar to the TLR3 pathway, this results in the activation of IRF3 and NF-κB, respectively, and the subsequent production of type I interferons and pro-inflammatory cytokines.[3]

Quantitative Data

The following tables summarize available quantitative data regarding this compound's interaction with TLR3 and its biological effects.

Table 1: Binding Affinity of Poly(I:C) to TLR3

| Ligand | Receptor | Method | KD (pM) | Source |

| Poly(I:C) | Immobilized TLR3 | Surface Plasmon Resonance | 117 ± 3.30 | [9][10] |

Table 2: Dose-Dependent Cytokine Production by Human Dendritic Cells Stimulated with Poly ICLC

| Stimulant | Concentration (µg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) | Source |

| Poly ICLC (this compound) | 10 | >5000 | >10000 | >10000 | >10000 | [11] |

| Poly ICLC (this compound) | 1 | ~4000 | ~8000 | ~7000 | ~5000 | [11] |

| Poly ICLC (this compound) | 0.1 | ~1000 | ~2000 | ~1500 | ~1000 | [11] |

Note: Data is estimated from graphical representations in the cited source and should be considered approximate.

Table 3: Preclinical Efficacy of this compound in a B16F10 Melanoma Mouse Model

| Treatment | Dose and Schedule | Tumor Volume (mm³) at Day 14 (approx.) | % Tumor Growth Inhibition (approx.) | Source |

| Vehicle | - | ~1200 | - | [12] |

| Cisplatin (i.p.) | 4 mg/kg, twice a week | ~400 | ~67% | [12] |

| Anti-PD-1 (i.p.) | 12.5 mg/kg | ~600 | ~50% | [12] |

Note: Data is estimated from graphical representations in the cited source. Specific quantitative data for this compound in this model was not available in a tabular format.

Table 4: Clinical Efficacy of Intratumoral this compound in Advanced Solid Tumors (NCT01984892)

| Cancer Type | Number of Patients | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |

| Melanoma, H&N SCC, Skin SCC, Sarcoma, BCC, Breast Cancer | 8 | 1mg Poly-ICLC IT injections (6 total) over 2 weeks, followed by 1mg IM twice weekly for 7 weeks | Data not yet published in a tabular format | Data not yet published in a tabular format | [13][14][15] |

Note: While the clinical trial is documented, specific response rate data in a tabular format is not yet available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of this compound.

4.1. TLR3 Activation Assay using HEK-Blue™ hTLR3 Cells

This protocol describes the use of a commercially available reporter cell line to quantify TLR3 activation by this compound.

Materials:

-

HEK-Blue™ hTLR3 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound (Poly-ICLC)

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR3 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.

-

Assay Plate Preparation: Add 20 µL of this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to each well of a 96-well plate. Include a positive control (e.g., Poly(I:C) at 10 µg/mL) and a negative control (cell culture medium).

-

Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The development of a blue color indicates SEAP activity, which is proportional to NF-κB activation.

-

Data Analysis: Plot the OD values against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[16][17][18]

4.2. Cytokine Profiling using a Multiplex Bead-Based Assay (Luminex)

This protocol outlines a method for the simultaneous quantification of multiple cytokines produced by human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

This compound (Poly-ICLC)

-

Luminex multiplex cytokine assay kit (e.g., from Thermo Fisher Scientific, Bio-Rad, or R&D Systems)

-

Luminex instrument

-

96-well filter plates

Procedure:

-

PBMC Stimulation: Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate. Stimulate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours at 37°C in a 5% CO₂ incubator. Include an unstimulated control.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

-

Luminex Assay: Perform the multiplex cytokine assay according to the manufacturer's protocol. This typically involves:

-

Incubating the supernatants with antibody-coupled magnetic beads specific for the cytokines of interest.

-

Washing the beads to remove unbound material.

-

Incubating with a biotinylated detection antibody cocktail.

-

Incubating with streptavidin-phycoerythrin (PE).

-

Resuspending the beads in reading buffer.

-

-

Data Acquisition: Acquire data on a Luminex instrument.

-

Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) for each cytokine and calculate their concentrations based on the standard curves.[10][19][20]

4.3. In Vivo Efficacy Study in a Murine Melanoma Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic B16F10 melanoma mouse model.

Materials:

-

B16F10 melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

This compound (Poly-ICLC)

-

Calipers for tumor measurement

-

Sterile PBS

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ B16F10 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.[12]

-

Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound via the desired route (e.g., intratumoral, intraperitoneal, or subcutaneous injection) at a predetermined dose and schedule. The control group should receive a vehicle control (e.g., sterile PBS).

-

Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data using Kaplan-Meier curves. At the end of the study, tumors and relevant lymphoid organs can be harvested for further immunological analysis (e.g., flow cytometry, immunohistochemistry).[21][22]

Conclusion

This compound is a potent TLR3 and MDA5 agonist with well-defined mechanisms of action that lead to the robust activation of both innate and adaptive immunity. Its ability to induce a strong type I interferon response and pro-inflammatory cytokines makes it a promising agent in cancer immunotherapy and as a vaccine adjuvant. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on generating more precise quantitative data on its binding kinetics, dose-response relationships for a wider range of cytokines and cell types, and comprehensive efficacy data from well-controlled preclinical and clinical studies to further solidify its clinical utility.

References

- 1. This compound (Poly-ICLC) [benchchem.com]

- 2. SCIENCE — Oncovir [oncovir.com]

- 3. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. invivogen.com [invivogen.com]

- 8. Regulation of MAVS Expression and Signaling Function in the Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of binding characteristics of immobilized toll-like receptor 3 with poly(I:C) for potential biosensor application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. biotechhunter.com [biotechhunter.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. invivogen.com [invivogen.com]

- 17. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 20. scienceopen.com [scienceopen.com]

- 21. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Activation of the MDA5 Pathway by Hiltonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiltonol (Poly-ICLC) is a synthetic analog of double-stranded RNA (dsRNA) that potently activates the innate immune system. A key sensor for this compound is the cytosolic pattern recognition receptor, Melanoma Differentiation-Associated protein 5 (MDA5). Upon binding to long dsRNA molecules like this compound, MDA5 undergoes a series of conformational changes, leading to its oligomerization and the initiation of a downstream signaling cascade. This cascade culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating antiviral and antitumor immune responses. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated activation of the MDA5 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Introduction to this compound and the MDA5 Pathway

This compound is a stabilized synthetic dsRNA composed of polyinosinic-polycytidylic acid complexed with poly-L-lysine and carboxymethylcellulose.[1] This stabilization enhances its resistance to nucleases and promotes its uptake into the cytoplasm, where it can be recognized by intracellular dsRNA sensors.[2] The primary cytosolic sensor for long dsRNA molecules like this compound is MDA5, a member of the RIG-I-like receptor (RLR) family.[1][3] MDA5 plays a critical role in detecting viral infections, particularly from RNA viruses that produce long dsRNA intermediates during their replication cycle.[4] Activation of the MDA5 signaling pathway is a key mechanism by which this compound exerts its potent immunomodulatory effects, making it a promising agent in cancer immunotherapy and as a vaccine adjuvant.[5][6][7]

Molecular Mechanism of MDA5 Activation by this compound

The activation of MDA5 by this compound is a multi-step process that involves ligand recognition, conformational changes, oligomerization, and the recruitment of downstream signaling adaptors.

Recognition of this compound by MDA5

MDA5 specifically recognizes long dsRNA molecules, typically in the range of 0.5 to 7 kilobase pairs.[8] This length-dependent recognition is a key feature that distinguishes viral dsRNA from the shorter, structured RNAs typically found in host cells.[8] MDA5 binds to the sugar-phosphate backbone of the dsRNA duplex.[9] While MDA5 can bind to dsRNA with high affinity, the binding alone is not sufficient for activation; subsequent cooperative assembly into filaments is the critical step for signaling initiation.[9]

MDA5 Oligomerization and Filament Formation

Upon binding to a long dsRNA molecule like this compound, multiple MDA5 monomers cooperatively assemble into a helical filament that encases the dsRNA.[9] This filament formation is a highly cooperative process and is essential for bringing the N-terminal caspase activation and recruitment domains (CARDs) of adjacent MDA5 molecules into close proximity.[9] ATP hydrolysis by the helicase domain of MDA5 is thought to regulate the dynamics of filament assembly and disassembly, providing a proofreading mechanism to ensure that signaling is only initiated in response to bona fide long dsRNA ligands.[9]

Role of Accessory Proteins and Post-Translational Modifications

The activation of MDA5 is further regulated by accessory proteins and post-translational modifications:

-

LGP2 (Laboratory of Genetics and Physiology 2): LGP2 is another RLR that lacks a CARD domain and therefore cannot directly initiate downstream signaling. However, it can bind to dsRNA and has been shown to enhance MDA5-mediated signaling, possibly by facilitating the initial loading of MDA5 onto dsRNA or by stabilizing the MDA5-dsRNA filament.

-

PACT (PKR-activating protein): PACT is a dsRNA-binding protein that can act as a co-activator of MDA5. It has been shown to promote the oligomerization of MDA5 and enhance the recruitment of MDA5 to its dsRNA ligand.[10]

-

Ubiquitination: K63-linked polyubiquitination of MDA5 is a critical post-translational modification that promotes its activation and subsequent interaction with downstream signaling molecules.[11]

-

ISGylation: Covalent modification of MDA5 by the ubiquitin-like protein ISG15 has also been shown to be important for its signaling activity.

Downstream Signaling Cascade

The formation of the MDA5-dsRNA filament creates a signaling platform that recruits and activates the mitochondrial antiviral-signaling protein (MAVS).

MAVS Aggregation and Signalosome Formation

The clustered CARD domains on the MDA5 filament act as a seed to induce the prion-like aggregation of MAVS on the outer mitochondrial membrane.[12] This aggregation of MAVS forms a large signaling complex, often referred to as the "MAVS signalosome."

Activation of TBK1 and IKKε

The MAVS signalosome serves as a scaffold to recruit and activate the downstream kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

Phosphorylation and Dimerization of IRF3

Activated TBK1 and IKKε phosphorylate the transcription factor interferon regulatory factor 3 (IRF3) on specific serine residues in its C-terminal domain.[13] This phosphorylation induces a conformational change in IRF3, leading to its dimerization.

Nuclear Translocation and Gene Induction

The IRF3 dimer then translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, most notably the gene encoding interferon-beta (IFN-β).[14] The MAVS signalosome also leads to the activation of the NF-κB pathway, which contributes to the expression of a broader range of pro-inflammatory cytokines.

Quantitative Data on this compound-MDA5 Pathway Activation

The following tables summarize key quantitative data related to the activation of the MDA5 pathway by dsRNA, including this compound (Poly-ICLC).

Table 1: MDA5-dsRNA Binding Affinity

| Parameter | Value | Nucleic Acid Ligand | Method |

| Dissociation Constant (Kd) | 22 nM | 112 bp dsRNA | EMSA |

| Hill Coefficient (Nh) | 4.0 | 112 bp dsRNA | EMSA |

Data from Peisley et al. (2011)[9]

Table 2: Dose-Dependent Effect of this compound on Lung Cancer Cell Viability

| This compound Concentration | % Reduction in Cell Viability (72h) | Cell Line |

| 20 µg/mL | Up to 55% | H358, H292 (NSCLC) |

Data from Pudupakam et al. (2021)[5]

Table 3: Cytokine Induction by Poly(I:C) in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

| Cytokine | Induction Level (relative to control) | Stimulus | Notes |

| IFN-α | Significantly induced | Poly(I:C) | MDA5-dependent |

| IFN-β | Significantly induced | Poly(I:C) | Partially dependent on both MDA5 and TLR3 |

| IL-12p40 | Significantly induced | Poly(I:C) | TLR3-dependent |

Data synthesized from Takeuch et al. (2009)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-MDA5 pathway.

MDA5 Oligomerization Assay by Native PAGE

This protocol is used to visualize the oligomerization of MDA5 upon stimulation with this compound or other dsRNA ligands.

Materials:

-

HEK293 cells

-

Expression plasmid for PACT (optional, to enhance oligomerization)

-

This compound (Poly-ICLC)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Native PAGE gel (e.g., 5% polyacrylamide)

-

Native PAGE running buffer

-

Transfer buffer

-

PVDF membrane

-

Primary antibody against MDA5

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Seed HEK293 cells in a 6-well plate and transfect with a PACT expression plasmid (optional).

-

After 24 hours, stimulate the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 1, 3, 6 hours).

-

Lyse the cells in a non-denaturing lysis buffer.

-

Resolve the total cell lysate on a 5% native polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against MDA5.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system. Higher molecular weight bands indicate MDA5 oligomers.[10]

IFN-β Promoter Luciferase Reporter Assay

This assay quantifies the activation of the IFN-β promoter, a direct downstream target of the MDA5 pathway.

Materials:

-

HEK293T cells

-

IFN-β promoter-luciferase reporter plasmid (e.g., pIFNβ-Luc)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent

-

This compound (Poly-ICLC)

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect HEK293T cells in a 96-well plate with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, stimulate the cells with varying concentrations of this compound.

-

After the desired stimulation time (e.g., 8-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[7][16][17][18][19]

Co-Immunoprecipitation (Co-IP) for MDA5-PACT Interaction

This protocol is used to determine the in-cell interaction between MDA5 and its co-activator PACT.

Materials:

-

HEK293T cells

-

Expression plasmids for tagged MDA5 (e.g., Flag-MDA5) and tagged PACT (e.g., Myc-PACT)

-

Co-IP lysis buffer

-

Anti-Flag antibody conjugated to beads (or a primary anti-Flag antibody and Protein A/G beads)

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gel and Western blot reagents

-

Primary antibodies against Flag and Myc tags

Protocol:

-

Co-transfect HEK293T cells with plasmids expressing tagged MDA5 and PACT.

-

After 24-48 hours, lyse the cells in Co-IP lysis buffer.

-

Incubate the cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate Flag-MDA5 and any interacting proteins.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing with both anti-Flag and anti-Myc antibodies to detect MDA5 and co-immunoprecipitated PACT, respectively.[20][21][22][23]

Western Blot for IRF3 Phosphorylation

This protocol detects the activated, phosphorylated form of IRF3.

Materials:

-

HEK293 or A549 cells

-

This compound (Poly-ICLC)

-

Cell lysis buffer

-

SDS-PAGE gel and Western blot reagents

-

Primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396)

-

Primary antibody for total IRF3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-IRF3 antibody overnight at 4°C.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands. To normalize, the membrane can be stripped and re-probed with an antibody against total IRF3.[24][25][26][27]

Visualizations

Signaling Pathway Diagram

Caption: this compound-MDA5 Signaling Pathway.

Experimental Workflow Diagram

Caption: General Experimental Workflow.

Conclusion

This compound activates the MDA5 pathway through a well-defined molecular mechanism involving dsRNA recognition, cooperative filament formation, and the recruitment of downstream signaling adaptors. This activation leads to a robust type I interferon response, which is central to its therapeutic potential in oncology and infectious diseases. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the intricacies of this critical innate immune signaling pathway and to advance the development of this compound-based therapeutics.

References

- 1. SCIENCE — Oncovir [oncovir.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | MDA5 signaling induces type 1 IFN- and IL-1-dependent lung vascular permeability which protects mice from opportunistic fungal infection [frontiersin.org]

- 4. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Cocktail Kills Lung Cancer Cells by Activating Cancer-Suppressors, PKR/OAS, and Restraining the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activating the Natural Host Defense this compound (Poly-ICLC) and Malignant Brain Tumors | www.inknowvation.com [inknowvation.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pnas.org [pnas.org]

- 9. Cooperative assembly and dynamic disassembly of MDA5 filaments for viral dsRNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PACT Facilitates RNA-Induced Activation of MDA5 by Promoting MDA5 Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitin-Induced Oligomerization of the RNA Sensors RIG-I and MDA5 Activates Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How RIG-I like receptors activate MAVS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the MDA5-IPS1 viral sensing pathway induces cancer cell death and type I interferon-dependent antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct and complementary functions of MDA5 and TLR3 in poly(I:C)-mediated activation of mouse NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 18. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. antibodiesinc.com [antibodiesinc.com]

- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bitesizebio.com [bitesizebio.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Anti-IRF3 (phospho Ser396) Antibody (A12493) | Antibodies.com [antibodies.com]

Hiltonol (Poly-ICLC): A Comprehensive Technical Guide to the Activation of Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiltonol (Poly-ICLC) is a synthetic, stabilized double-stranded RNA (dsRNA) that acts as a potent viral mimic and a powerful activator of the immune system. By engaging key pattern recognition receptors, this compound triggers a multi-faceted immune response characterized by the robust activation of both innate and adaptive immunity. This technical guide provides an in-depth exploration of the molecular mechanisms, cellular players, and experimental methodologies associated with this compound-mediated immune activation. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this compound in immunotherapy and vaccine development.

Introduction to this compound (Poly-ICLC)

This compound is a clinical-grade immunomodulator composed of polyinosinic-polycytidylic acid (poly I:C) stabilized with poly-L-lysine and carboxymethylcellulose.[1] This stabilization protects the dsRNA from enzymatic degradation in vivo, enhancing its bioavailability and immunostimulatory activity.[2] As a synthetic analog of viral dsRNA, this compound is recognized by the host's innate immune system as a pathogen-associated molecular pattern (PAMP), leading to the initiation of a powerful anti-viral and anti-tumor immune response.[2][3]

The primary mechanism of action of this compound involves the activation of two key dsRNA sensors: Toll-like receptor 3 (TLR3) located in endosomes, and the cytoplasmic helicase melanoma differentiation-associated gene 5 (MDA5).[2][3] This dual recognition leads to the activation of distinct downstream signaling pathways that converge to induce a broad spectrum of immune responses. These include the production of type I interferons (IFNs), pro-inflammatory cytokines, and chemokines, as well as the activation and maturation of various immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T cells.[2]

Mechanism of Action: Dual Recognition of a Viral Mimic

This compound's potent immunostimulatory effects are rooted in its ability to be recognized by two distinct arms of the innate immune system's dsRNA sensing machinery.

Endosomal Recognition by Toll-like Receptor 3 (TLR3)

Upon cellular uptake, this compound localizes to the endosomes where it is recognized by TLR3. TLR3 is a transmembrane receptor that, upon binding to dsRNA, dimerizes and recruits the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF).[4] This interaction initiates a signaling cascade that is independent of the MyD88 adaptor protein used by many other TLRs.

The TRIF-dependent pathway bifurcates to activate two major transcription factor families:

-

Interferon Regulatory Factor 3 (IRF3): TRIF recruits and activates TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, particularly IFN-β.[4][5]

-

Nuclear Factor-κB (NF-κB): TRIF also engages with TRAF6 and RIP1 to activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6]

Cytoplasmic Recognition by MDA5

This compound that escapes the endosome or is directly introduced into the cytoplasm is recognized by the RIG-I-like receptor (RLR) MDA5.[2][3] MDA5, upon binding to long dsRNA, undergoes a conformational change and oligomerizes along the RNA backbone. This activated MDA5 interacts with the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, CARDIF, or VISA.[7]

MAVS acts as a signaling platform on the outer mitochondrial membrane, recruiting downstream signaling components that lead to the activation of IRF3 and NF-κB, largely mirroring the downstream effects of the TRIF pathway and culminating in the production of type I interferons and pro-inflammatory cytokines.[7]

Activation of Innate Immunity

The initial response to this compound is driven by the innate immune system, characterized by a rapid and robust production of cytokines and the activation of key effector cells.

Cytokine and Chemokine Production

The activation of TLR3 and MDA5 signaling pathways culminates in the secretion of a wide array of cytokines and chemokines that orchestrate the subsequent immune response.

Table 1: this compound-Induced Cytokine and Chemokine Production

| Cytokine/Chemokine | Cell Source(s) | Primary Function(s) in this compound Response | Reference(s) |

| Type I Interferons (IFN-α/β) | Dendritic Cells, Macrophages, Fibroblasts | Induction of an antiviral state, enhancement of NK cell cytotoxicity, promotion of DC maturation and antigen presentation. | [8][9] |

| Interleukin-12 (IL-12) | Dendritic Cells, Macrophages | Promotion of Th1 polarization of CD4+ T cells, enhancement of IFN-γ production by NK and T cells. | [8][10] |

| Tumor Necrosis Factor-α (TNF-α) | Macrophages, T cells, NK cells | Pro-inflammatory effects, induction of apoptosis in tumor cells, enhancement of DC maturation. | [11][12] |

| Interleukin-6 (IL-6) | Macrophages, T cells, Endothelial cells | Pro-inflammatory cytokine, involved in the acute phase response and B cell differentiation. | [13] |

| CXCL10 (IP-10) | Monocytes, Endothelial cells, Fibroblasts | Chemoattractant for activated T cells, NK cells, and monocytes. | [14] |

| CCL5 (RANTES) | T cells, Macrophages, Endothelial cells | Chemoattractant for T cells, eosinophils, and basophils. | [13] |

Dendritic Cell (DC) Maturation and Activation

Dendritic cells are professional antigen-presenting cells (APCs) that play a pivotal role in bridging innate and adaptive immunity. This compound is a potent activator of DCs, inducing their maturation and enhancing their ability to prime T cell responses.

Table 2: Upregulation of DC Maturation Markers by this compound (Poly I:C)

| Maturation Marker | Function | Fold/Percent Increase (in vitro) | Reference(s) |

| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Significant upregulation | [15] |

| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Significant upregulation | [15][16] |

| CD40 | Co-stimulatory molecule, crucial for DC licensing by T helper cells | Significant upregulation | [15][16] |

| MHC Class II | Presents exogenous antigens to CD4+ T cells | Significant upregulation | [15][16] |

Natural Killer (NK) Cell Activation

NK cells are cytotoxic lymphocytes of the innate immune system that provide a first line of defense against viral infections and cancer. This compound enhances NK cell activity both directly and indirectly.

-

Direct Activation: While controversial, some studies suggest direct recognition of dsRNA by NK cells.

-

Indirect Activation: The primary mechanism of NK cell activation by this compound is through the cytokines produced by other innate immune cells, particularly type I IFNs and IL-12 from DCs.

Table 3: Enhancement of NK Cell Effector Functions by this compound (Poly I:C)

| NK Cell Function | Activation Marker(s) | Mechanism of Enhancement | Reference(s) |

| Increased Cytotoxicity | CD107a (degranulation marker) | Upregulation of cytotoxic granules (perforin, granzymes) | [17] |

| Enhanced IFN-γ Production | Intracellular IFN-γ | Priming by DC-derived IL-12 and type I IFNs | [8] |

| Upregulation of Activation Receptors | CD69, NKp46 | Cytokine-mediated activation | [17] |

Priming of Adaptive Immunity

The activation of the innate immune system by this compound creates a pro-inflammatory microenvironment that is conducive to the development of a robust and durable adaptive immune response.

T Helper 1 (Th1) Polarization

The cytokine milieu induced by this compound, particularly the high levels of IL-12 and IFN-γ, strongly promotes the differentiation of naïve CD4+ T cells into Th1 effector cells. Th1 cells are critical for cell-mediated immunity, providing help to CD8+ cytotoxic T lymphocytes (CTLs) and activating macrophages.

Enhancement of Cytotoxic T Lymphocyte (CTL) Responses

This compound is a potent adjuvant for the induction of antigen-specific CD8+ T cell responses. This is achieved through several mechanisms:

-

DC Licensing: Mature, this compound-activated DCs are highly efficient at cross-presenting exogenous antigens on MHC class I molecules to naïve CD8+ T cells.

-

Co-stimulation: The upregulation of co-stimulatory molecules (CD80, CD86, CD40) on DCs provides the necessary second signal for robust T cell activation.

-

Third Signal Cytokines: The production of IL-12 by DCs further promotes the proliferation and differentiation of CTLs.

Table 4: In Vivo Anti-Tumor Efficacy of this compound-Based Therapies

| Tumor Model | Treatment Regimen | Outcome | Reference(s) |

| B16 Melanoma | Intratumoral this compound | Significant tumor growth inhibition, increased survival | [18] |

| CT26 Colon Carcinoma | Intratumoral this compound + DC vaccine | Enhanced anti-tumor immunity and therapeutic efficacy | [10] |

| Prostate Cancer (Clinical Trial) | Intratumoral and Intramuscular this compound | Modulation of the tumor microenvironment, enhanced anti-tumor responses | [11][19] |

| Head and Neck Squamous Cell Carcinoma (Clinical Trial) | Intratumoral and Intramuscular this compound | Local and systemic immune responses, clinical benefit in a subset of patients | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the immunological effects of this compound.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a general procedure for stimulating human PBMCs with this compound to assess cytokine production and immune cell activation.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include an unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants for cytokine analysis by ELISA or multiplex bead array.

-

Cell Staining for Flow Cytometry: Gently resuspend the cell pellets and stain for surface markers of interest (e.g., CD14 for monocytes, CD11c for DCs, CD56 for NK cells, and activation markers like CD86, CD69).

In Situ Vaccination with this compound in a Murine Tumor Model

This protocol outlines a typical in situ vaccination strategy using intratumoral this compound in a subcutaneous tumor model.

-

Tumor Cell Culture: Culture a suitable murine tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.

-

Tumor Implantation: Inject 1 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of syngeneic mice (e.g., C57BL/6 for B16-F10).

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Intratumoral Injection: Prepare this compound in sterile PBS at the desired concentration (e.g., 1 mg/mL). Inject a defined volume (e.g., 50 µL) directly into the tumor using a fine-gauge needle.

-

Treatment Schedule: Administer intratumoral injections at regular intervals (e.g., every 3-4 days for a total of 3-5 injections).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Endpoint Analysis: At a predetermined endpoint, euthanize mice and harvest tumors and spleens for immunological analysis, such as flow cytometry of tumor-infiltrating lymphocytes or cytokine analysis of tumor homogenates.

Flow Cytometry for Dendritic Cell Maturation

This protocol provides a general framework for assessing DC maturation by flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of bone marrow-derived dendritic cells (BMDCs) or splenocytes.

-

Fc Receptor Block: Incubate cells with an anti-CD16/32 antibody (Fc block) to prevent non-specific antibody binding.

-

Surface Staining: Stain cells with a cocktail of fluorescently-conjugated antibodies against DC lineage markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, CD40, MHC Class II).

-

Viability Dye: Include a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Gating Strategy:

-

Gate on singlets to exclude doublets.

-